molecular formula C27H30N2O3 B11140626 3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Cat. No.: B11140626
M. Wt: 430.5 g/mol
InChI Key: NDLVQNHULRWCPT-UHFFFAOYSA-N
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Description

3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, a quinolizidine moiety, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving phenolic compounds and suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Quinolizidine Moiety: The quinolizidine ring system can be introduced via a reductive amination reaction, where an appropriate amine reacts with a ketone or aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, facilitated by reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, sulfonates, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

Medically, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it might have applications in drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-phenyl-4H-chromene-8-carboxamide: Lacks the quinolizidine moiety, making it less complex.

    N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide: Similar but without the methyl group, potentially altering its reactivity and biological activity.

    3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide: Lacks the quinolizidine moiety, simplifying its structure.

Uniqueness

The uniqueness of 3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide lies in its combination of structural features. The presence of the chromene core, quinolizidine moiety, and carboxamide group provides a versatile framework for various chemical reactions and biological interactions, distinguishing it from simpler analogs.

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide

InChI

InChI=1S/C27H30N2O3/c1-18-24(30)21-12-7-13-22(26(21)32-25(18)19-9-3-2-4-10-19)27(31)28-17-20-11-8-16-29-15-6-5-14-23(20)29/h2-4,7,9-10,12-13,20,23H,5-6,8,11,14-17H2,1H3,(H,28,31)

InChI Key

NDLVQNHULRWCPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCC3CCCN4C3CCCC4)C5=CC=CC=C5

Origin of Product

United States

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